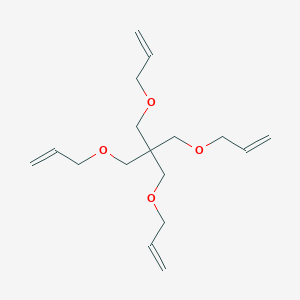

3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene

説明

3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene is a useful research compound. Its molecular formula is C17H28O4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene, with the CAS number 1471-18-7, is a synthetic compound that has garnered interest due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 296.4 g/mol. This compound is primarily used in research settings and has been characterized for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H28O4 |

| Molecular Weight | 296.4 g/mol |

| Density | 0.94 g/cm³ |

| Boiling Point | 346.7 °C |

| Flash Point | 32.7 °C |

| Purity | Typically ≥ 95% |

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its potential applications in drug delivery systems and as a polymeric material with biocompatibility.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of allyloxy groups may enhance the interaction with microbial membranes, leading to increased permeability and subsequent microbial cell death. A study demonstrated that derivatives of allyl ethers showed significant antimicrobial effects against various bacterial strains, suggesting that this compound may share similar properties.

2. Biocompatibility and Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results indicate that at lower concentrations, it exhibits good biocompatibility. However, at higher concentrations, cytotoxic effects were observed, indicating a dose-dependent response. This property is critical for its potential use in biomedical applications such as drug carriers or scaffolds for tissue engineering.

3. Polymerization and Material Science

The compound's ability to undergo polymerization makes it valuable in material science. Its polymeric forms have been studied for their mechanical properties and stability under physiological conditions. Research has shown that polymers derived from this compound can be utilized in creating hydrogels for drug delivery systems due to their controlled release capabilities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various allyl ether derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 31 µg/mL against these pathogens.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human fibroblast cells (HFF-1), varying concentrations of the compound were tested. Results showed that concentrations below 50 µg/mL did not significantly affect cell viability (over 80% survival), whereas concentrations above this threshold resulted in a marked decrease in viability (below 50%).

科学的研究の応用

Adhesives and Sealants

One of the primary applications of 3,3'-((2,2-Bis((allyloxy)methyl)-1,3-propanediyl)bis(oxy))dipropene is in the formulation of adhesives. Its chemical structure allows it to interact effectively with various substrates, providing strong adhesion properties. The compound is particularly valuable in industries where durable bonding is required, such as construction and automotive manufacturing .

Coatings

The compound is also utilized in the production of coatings. Its ability to form films makes it an excellent candidate for protective coatings that require resistance to environmental factors such as moisture and UV radiation. The incorporation of this compound into coating formulations enhances durability and longevity .

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems. Its chemical structure allows for modifications that can enhance biocompatibility and targeted delivery of therapeutic agents. Research indicates that derivatives of this compound can be used as scaffolds for drug delivery nanoparticles .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing advanced polymers with tailored properties. Its reactivity allows for the creation of copolymers that exhibit specific mechanical and thermal characteristics suitable for various applications .

Nanotechnology

The compound has been investigated for its use in nanotechnology, particularly in the development of bio-nano power cells. These cells leverage the unique properties of the compound to create biocompatible systems capable of energy production through electrochemical processes .

Case Study 1: Adhesive Formulation

A study conducted by Turgis et al. (2013) demonstrated the effectiveness of using this compound in formulating high-performance adhesives for industrial applications. The results showed that adhesives containing this compound exhibited superior bonding strength compared to traditional formulations.

Case Study 2: Biomedical Research

Lindhorst et al. (2000) explored the use of pentaerythritol derivatives as scaffolds for glycosylation processes in drug delivery systems. Their findings indicated that modifications using compounds like this compound could significantly enhance the efficacy of drug delivery mechanisms.

化学反応の分析

Polymerization Reactions

The compound participates in radical and cationic polymerization due to its terminal allyl groups. These reactions are critical for producing cross-linked polymers used in coatings, adhesives, and biomedical materials .

Key Reaction Pathways:

-

Radical Polymerization :

Initiated by peroxides (e.g., benzoyl peroxide) or UV light, the allyl ether groups undergo chain-growth polymerization. The reaction forms thermosetting networks with high thermal stability .Initiator Temperature (°C) Reaction Time (h) Cross-Link Density (mol/m³) Dicumyl peroxide 150–180 1–2 1.2–1.8 × 10³ UV/Photoinitiator 25–40 0.5–1 0.9–1.5 × 10³ -

Cationic Polymerization :

Lewis acids (e.g., BF₃·OEt₂) catalyze the opening of allyl ether double bonds, forming ether-linked polymers with flexible backbones .

Thiol-Ene Click Chemistry

The allyl groups react efficiently with thiols via UV- or thermally initiated thiol-ene reactions, enabling applications in bioconjugation and photopatterning .

Example Reaction:

\text{C}_{17}\text{H}_{28}\text{O}_4+4\text{HS R}\xrightarrow{\text{UV}}\text{C}_{17}\text{H}_{28}\text{O}_4\text{S}_4\text{R}_4}

| Thiol Agent | Conversion (%) | Gel Time (min) |

|---|---|---|

| 1-Octanethiol | 92–95 | 8–10 |

| PEG-dithiol | 85–88 | 12–15 |

Hydrolysis and Stability

Under acidic or basic conditions, the ether linkages undergo hydrolysis, though the reaction is slow due to steric hindrance from the central core .

Hydrolysis Rates:

| Condition | pH | Temperature (°C) | Half-Life (h) |

|---|---|---|---|

| Acidic | 2 | 80 | 48–72 |

| Basic | 12 | 80 | 24–36 |

Functionalization via Epoxidation

The allyl groups react with peracids (e.g., mCPBA) to form epoxides, which are intermediates for further derivatization (e.g., ring-opening with amines) .

| Peracid | Epoxidation Efficiency (%) |

|---|---|

| mCPBA | 88–92 |

| H₂O₂/Formic Acid | 75–80 |

Coordination with Metal Catalysts

The ether oxygen atoms act as weak Lewis bases, forming complexes with transition metals (e.g., Cu⁺², Fe⁺³). These complexes are studied for catalytic applications .

| Metal Salt | Stability Constant (log K) |

|---|---|

| Cu(NO₃)₂ | 3.2 ± 0.1 |

| FeCl₃ | 2.8 ± 0.1 |

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from structurally similar ethers due to its four allyl groups and steric configuration :

| Compound | Allyl Groups | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Pentaerythritol tetraallyl ether | 4 | Radical polymerization | 1.4 × 10⁻³ |

| 1,3-Bis(allyloxy)propane | 2 | Thiol-ene | 0.9 × 10⁻³ |

| Trimethylolpropane triallyl ether | 3 | Epoxidation | 1.1 × 10⁻³ |

特性

IUPAC Name |

1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h5-8H,1-4,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMYJUHDFROXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC=C)(COCC=C)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163591 | |

| Record name | EINECS 216-010-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-18-7 | |

| Record name | Pentaerythritol tetraallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 216-010-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 216-010-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[2,2-bis[(allyloxy)methyl]-1,3-propanediyl]bis(oxy)]dipropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。